4-Bromo-3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-one 4-Bromo-3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15915375
InChI: InChI=1S/C11H12BrNO/c1-11(2)9(12)7-5-3-4-6-8(7)10(14)13-11/h3-6,9H,1-2H3,(H,13,14)
SMILES:
Molecular Formula: C11H12BrNO
Molecular Weight: 254.12 g/mol

4-Bromo-3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-one

CAS No.:

Cat. No.: VC15915375

Molecular Formula: C11H12BrNO

Molecular Weight: 254.12 g/mol

* For research use only. Not for human or veterinary use.

4-Bromo-3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-one -

Specification

Molecular Formula C11H12BrNO
Molecular Weight 254.12 g/mol
IUPAC Name 4-bromo-3,3-dimethyl-2,4-dihydroisoquinolin-1-one
Standard InChI InChI=1S/C11H12BrNO/c1-11(2)9(12)7-5-3-4-6-8(7)10(14)13-11/h3-6,9H,1-2H3,(H,13,14)
Standard InChI Key LIHSPZGTSJJORU-UHFFFAOYSA-N
Canonical SMILES CC1(C(C2=CC=CC=C2C(=O)N1)Br)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The core structure of 4-bromo-3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-one consists of a partially saturated isoquinoline scaffold. The 3,4-dihydro configuration introduces a single double bond between C1 and C2, while the 3,3-dimethyl substitution imposes steric constraints that influence conformational flexibility. The bromine atom at C4 enhances electrophilicity, making the compound a versatile intermediate for further functionalization .

Table 1: Key Structural and Molecular Data

PropertyValueSource Analogs
Molecular FormulaC11_{11}H12_{12}BrNO
Molecular Weight254.12 g/mol
IUPAC Name4-Bromo-3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-oneComputed from
SMILES NotationCC1(C)Cc2cc(Br)ccc2C(=O)N1Adapted from

Spectroscopic Characterization

While experimental NMR or IR data for the exact compound are unavailable, related dihydroisoquinolinones exhibit distinct spectral patterns. For example, the carbonyl group in 6-bromo-3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-one shows a characteristic 13C^{13}\text{C} NMR signal near δ 170 ppm, while the quaternary dimethyl carbons resonate around δ 30–40 ppm . The bromine substituent induces deshielding effects on adjacent protons, as observed in analogs like 5-bromo-3,3-dimethyl derivatives .

Synthetic Methodologies

Core Ring Formation

Reaction StepConditionsYieldReference
Bromination of amino precursorHBr in acetonitrile, 0°C63%
N-AlkylationAlkyl halides, K2_2CO3_3, DMF39–69%
CyclocondensationHomophthalic anhydride, imine, toluene reflux45–85%

Functional Group Modifications

Post-synthetic modifications, such as N-alkylation or carboxylation, expand the utility of brominated dihydroisoquinolinones. For example, methyl 2-(5-bromo-3,3-dimethyl-1-oxo-3,4-dihydroisoquinolin-2(1H)-yl)acetate was prepared via alkylation with methyl bromoacetate . These derivatives serve as precursors for antioomycete agents and other bioactive molecules .

Biological and Agrochemical Applications

Medicinal Chemistry Prospects

Triazole-containing analogs, such as 4-[(E)-4-bromobenzylideneamino]-3-[1-(4-isobutylphenyl)ethyl]-1H-1,2,4-triazole-5(4H)-thione, demonstrate antimicrobial and anti-inflammatory properties . The bromine atom enhances lipophilicity and membrane permeability, a feature that could be exploited in drug design for the target compound .

Stability and Reactivity

Reactivity in Cross-Coupling Reactions

Palladium-catalyzed couplings (e.g., Suzuki, Heck) with aryl boronic acids or alkenes could replace the bromine atom, generating diverse analogs. Such transformations are well-documented for brominated isoquinolinones .

Industrial and Research Significance

Patent Landscape

Although no patents explicitly claim 4-bromo-3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-one, related compounds are protected for use as kinase inhibitors and antimicrobial agents . The compound’s modular structure positions it as a valuable intermediate for proprietary drug candidates.

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